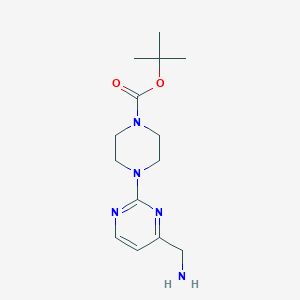

Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate is a piperazine-pyrimidine hybrid compound characterized by a tert-butoxycarbonyl (t-Boc)-protected piperazine ring and a pyrimidine moiety substituted with an aminomethyl group. This structure serves as a versatile intermediate in medicinal chemistry, enabling further derivatization via deprotection of the t-Boc group or functionalization of the aminomethyl substituent. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as observed in analogous compounds .

Properties

Molecular Formula |

C14H23N5O2 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

tert-butyl 4-[4-(aminomethyl)pyrimidin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-16-5-4-11(10-15)17-12/h4-5H,6-10,15H2,1-3H3 |

InChI Key |

BVWVRMRCXCHFJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate typically proceeds via:

- Construction or functionalization of the pyrimidine ring bearing an amino or aminomethyl substituent at the 4-position.

- Nucleophilic substitution or coupling with a piperazine derivative protected by a tert-butyl carbamate (Boc) group.

- Final deprotection or purification steps to isolate the target compound.

The Boc group serves as a protecting group for the piperazine nitrogen, enhancing stability during synthetic transformations.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 4-Aminopyrimidine derivatives or 4-(aminomethyl)pyrimidine precursors.

- Piperazine-1-carboxylate tert-butyl ester (Boc-piperazine) .

- Reagents for nucleophilic aromatic substitution (e.g., bases like triethylamine).

- Protecting agents such as tert-butyl chloroformate for Boc protection.

- Catalysts for cross-coupling or hydrogenation steps (e.g., Pd catalysts).

Stepwise Synthesis Protocol

Step 1: Nucleophilic Substitution on Pyrimidine Ring

- The 4-(aminomethyl)pyrimidin-2-yl moiety is introduced by nucleophilic substitution of a halogenated pyrimidine (e.g., 2-chloro-4-(chloromethyl)pyrimidine) with piperazine or its derivatives under basic conditions.

- Typical conditions involve stirring in anhydrous solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) with triethylamine (NEt3) as base at 0 °C to room temperature.

- This step forms the key C-N bond linking the pyrimidine and piperazine units.

Step 2: Boc Protection of Piperazine Nitrogen

- The secondary amine on piperazine is protected using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.

- The reaction is often performed in CH2Cl2 at 0 °C to room temperature, stirring typically for 12–18 hours.

- This step stabilizes the piperazine nitrogen and prevents side reactions during subsequent transformations.

Step 4: Purification

- The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexanes).

- Thin-layer chromatography (TLC) is used to monitor the reaction progress.

- Recrystallization may be performed for further purification.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-chloropyrimidine derivative + Boc-piperazine, NEt3 | 0 °C to RT | 12–18 h | 80–90 | Anhydrous CH2Cl2 or THF; inert atmosphere recommended |

| Boc protection | Boc2O + NEt3 in CH2Cl2 | 0 °C to RT | 12–18 h | 90–95 | Dry conditions; careful control of stoichiometry |

| Aminomethylation (reductive amination) | Formaldehyde (37%), formic acid | 100 °C (sealed tube) | 3 h | 85–90 | Basify after reaction; extract with EtOAc |

| Purification | Silica gel chromatography | RT | - | - | Eluent gradient optimized per batch |

Optimization studies reveal that solvent polarity, temperature, and reagent equivalents significantly influence yield and purity. For example, replacing halogenated solvents with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) can reduce environmental impact without compromising yields.

Analytical Characterization

Spectroscopic Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR (1H and 13C) | Structural confirmation | Boc tert-butyl protons at δ ~1.4 ppm; piperazine methylene protons at δ 3.0–3.5 ppm; pyrimidine aromatic protons at δ 6.5–8.5 ppm |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak consistent with C13H21N5O2; characteristic loss of Boc group (m/z ~57) |

| Infrared (IR) Spectroscopy | Functional group identification | Strong carbonyl stretch at ~1700 cm⁻¹ indicating Boc carbamate; N-H stretches around 3300 cm⁻¹ |

Crystallographic Analysis

- Single-crystal X-ray diffraction studies confirm the molecular conformation, Boc group orientation, and hydrogen bonding involving the aminomethyl pyrimidine moiety.

- Polymorphism and solvate formation are monitored via powder X-ray diffraction (PXRD).

Research Discoveries and Methodological Insights

- Nucleophilic aromatic substitution on halogenated pyrimidines is the preferred route for introducing the piperazine moiety due to its reliability and high regioselectivity.

- Boc protection is critical for maintaining piperazine nitrogen integrity during multi-step synthesis.

- Reductive amination using formaldehyde and formic acid is an efficient method for installing the aminomethyl group on the pyrimidine ring.

- Green chemistry adaptations such as solvent replacement and catalyst optimization have been explored to improve sustainability.

- Computational studies (DFT, docking) aid in predicting reactive sites and guiding synthetic modifications to enhance biological activity.

Summary Table of Preparation Methods

| Preparation Step | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | C-N bond formation | 4-chloropyrimidine, Boc-piperazine, NEt3 | 0 °C to RT, 12–18 h | 80–90% | Anhydrous, inert atmosphere preferred |

| Boc protection | Carbamate formation | Boc2O, NEt3 | 0 °C to RT, 12–18 h | 90–95% | Controls amine reactivity |

| Aminomethylation | Reductive amination | Formaldehyde, formic acid | 100 °C, 3 h sealed tube | 85–90% | Post-reaction basification required |

| Purification | Chromatography | Silica gel, EtOAc/hexanes | RT | - | TLC monitoring essential |

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-[4-(aminomethyl)-2-pyrimidinyl]-1-piperazinecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aminomethyl and pyrimidinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

1,1-Dimethylethyl 4-[4-(aminomethyl)-2-pyrimidinyl]-1-piperazinecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Employed in the study of enzyme inhibitors and receptor agonists/antagonists.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antidiabetic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-[4-(aminomethyl)-2-pyrimidinyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or activate receptors that regulate glucose metabolism .

Comparison with Similar Compounds

Structural and Functional Differences

- However, reduced lipophilicity may limit membrane permeability . Benzylamino (7g): Introduces aromatic bulk, favoring π-π interactions in hydrophobic binding pockets. The t-Boc group is readily cleaved with TFA to generate free piperazine (7u), a common strategy for prodrug activation . Fluorinated Alkoxy (pre-9b): Fluorine atoms improve bioavailability and resistance to oxidative metabolism, critical for CNS-targeting agents like 5-HT2C agonists .

Synthetic Strategies :

Biological Activity

Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with pyrimidine-containing reagents. The general synthetic route involves:

- Reagents : tert-butyl chloroformate, piperazine, and 4-(aminomethyl)pyrimidine.

- Conditions : The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

This compound features a piperazine ring which is crucial for its biological activity, as it allows for conformational flexibility necessary for interaction with biological targets.

The biological activity of tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The pyrimidinyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity. This interaction can lead to the inhibition or activation of specific pathways, making it a valuable candidate for drug development.

Antitumor Activity

Research indicates that compounds similar to tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate exhibit significant antitumor properties. For example:

- Case Study : A related compound demonstrated IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, indicating potent growth inhibition .

- Mechanism : The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells by targeting specific signaling pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus. Compounds with similar scaffolds have shown promising results:

- Research Findings : Studies have highlighted that modifications on the piperazine ring can enhance DPP-4 inhibition, with some derivatives achieving IC50 values as low as 0.84 µM .

- Implication : This suggests that tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate could be explored further for its potential in diabetes treatment.

Comparative Analysis

The following table summarizes the biological activities of tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate compared to other related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate | Antitumor | 7.9 - 92 | Various cancer cell lines |

| Related Compound A | DPP-4 Inhibition | 0.84 | Dipeptidyl Peptidase-4 |

| Related Compound B | Antitumor | 80 | Breast cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.